molecular formula C9H20ClNO B2873141 4-(Piperidin-4-yl)butan-2-ol hydrochloride CAS No. 2460757-26-8

4-(Piperidin-4-yl)butan-2-ol hydrochloride

Cat. No.: B2873141
CAS No.: 2460757-26-8
M. Wt: 193.72
InChI Key: YRRDGTBONGVJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)butan-2-ol hydrochloride is a compound that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The compound has a CAS Number of 2460757-26-8 and a molecular weight of 193.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO.ClH/c1-8(11)2-3-9-4-6-10-7-5-9;/h8-11H,2-7H2,1H3;1H . This indicates the presence of a piperidine ring attached to a butan-2-ol group, with a hydrochloride salt.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Piperidine Derivatives : Research has demonstrated methods for synthesizing derivatives of piperidine, including 4-(Piperidin-4-yl)butan-2-ol hydrochloride, highlighting their potential in creating pharmacologically active compounds. These synthesis processes often involve the reduction, n-carbonylation, and chlorination steps to produce the desired piperidine derivatives with varying yields (Zhang Guan-you, 2010).

  • Advanced Materials : In the field of materials science, derivatives of piperidine, including those similar to this compound, have been utilized in creating anion exchange membranes (AEMs) for alkaline fuel cells. These studies focus on the synthesis of poly(arylene piperidinium)s, demonstrating their excellent alkaline stability and conductivity, critical for fuel cell performance (J. Olsson, Thanh Huong Pham, P. Jannasch, 2018).

Pharmacological Applications

  • Antidiabetic Potential : A study on the molecular association between an antidiabetic compound and 2-hydroxypropyl-β-cyclodextrin explored the improved solubility of the compound through complex formation, indicating potential applications in enhancing the bioavailability of antidiabetic medications (R. Devine et al., 2020).

Molecular Interaction and Computational Studies

  • Molecular Docking Studies : The vibrational spectra, molecular docking studies, and various computational analyses of 2,2-diphenyl-4-(piperidin-1-yl)butanamide have been conducted to explore its potential biological activities. These studies predict the compound's activities, including antidyskinetic activity, providing insights into its mechanism of action at the molecular level (Y. Mary et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-piperidin-4-ylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(11)2-3-9-4-6-10-7-5-9;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRDGTBONGVJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.